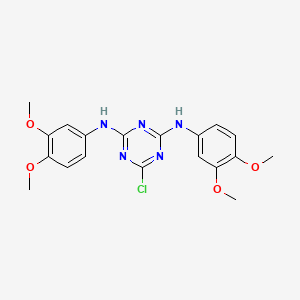

6-chloro-N,N'-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine

Description

6-Chloro-N,N'-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine is a substituted 1,3,5-triazine derivative characterized by two 3,4-dimethoxyphenyl groups attached to the 2- and 4-amino positions of the triazine core, with a chlorine atom at the 6-position. This compound has a molecular formula of C₁₉H₂₀ClN₅O₄ and a molecular weight of ~417.85 g/mol (calculated from ). The 3,4-dimethoxyphenyl substituents confer enhanced steric bulk and electron-donating capacity compared to simpler alkyl or alkoxy derivatives, likely influencing its solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

6-chloro-2-N,4-N-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5O4/c1-26-13-7-5-11(9-15(13)28-3)21-18-23-17(20)24-19(25-18)22-12-6-8-14(27-2)16(10-12)29-4/h5-10H,1-4H3,(H2,21,22,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOOBBKCLFWMMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 6-chloro-N,N’-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine are human epidermoid carcinoma cell line (A431) and human non-small cell lung cancer cell lines (A549, H1299) . These cell lines are often used in research as models for studying the mechanisms of various types of cancer.

Mode of Action

It is known that the compound interacts with its targets, leading to changes in the cells that result in inhibited proliferation.

Biochemical Pathways

It is known that the compound affects the expression levels of inflammatory factorsIL-6 and TNF-α , which are key players in the immune response and inflammation, often implicated in cancer progression.

Pharmacokinetics

The physicochemical parameters, pharmacokinetic properties, toxicity, and drug similarity of the active compound were predicted using swiss adme and admetsar web servers. These predictions can provide valuable insights into the compound’s bioavailability and potential as a therapeutic agent.

Result of Action

The compound significantly inhibits the proliferation of A431, A549, and H1299 cancer cells, decreases the activity of IL-6 and TNF-α, and hinders cell migration. These effects suggest that the compound may have potential as a therapeutic agent in the treatment of certain types of cancer.

Biological Activity

6-Chloro-N,N'-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine is a compound that has garnered attention for its potential biological activities, particularly in the context of antiplasmodial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C₁₉H₂₀ClN₅O₄, with a molecular weight of 417.85 g/mol. Its CAS number is 374101-89-0. The compound features a triazine core structure which is known for its versatility in medicinal chemistry.

Antiplasmodial Activity

Research has demonstrated that derivatives of triazine compounds exhibit significant antiplasmodial activity. A study indicated that compounds related to this compound showed in vitro activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. The most potent analogs displayed IC50 values in the low nanomolar range (Table 1) .

Table 1: Antiplasmodial Activity of Triazine Derivatives

| Compound | Strain | IC50 (μM) |

|---|---|---|

| This compound | FCR-3 (resistant) | 0.00955 ± 0.0127 |

| Cycloguanil | FCR-3 | 14.5 ± 2.5 |

| Pyrimethamine | FCR-3 | 0.0962 ± 0.0148 |

| Chloroquine | FCR-3 | 0.0722 ± 0.0118 |

These findings suggest that structural modifications on the triazine scaffold can significantly influence biological activity against malaria parasites.

Cytotoxicity

Cytotoxicity studies conducted on various cell lines (including HeLa cells) revealed that many triazine derivatives exhibited low cytotoxicity at nanomolar concentrations. Most compounds showed IC50 values above 10 μM (Table 2), indicating a favorable safety profile for further development .

Table 2: Cytotoxicity of Triazine Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | >100 |

| Compound A | HeLa | 39.0 ± 3.8 |

| Compound B | HeLa | >100 |

The data shows that while some derivatives are potent against P. falciparum, they maintain a low cytotoxic profile in mammalian cells.

The mechanism by which these triazine derivatives exert their effects appears to involve inhibition of dihydrofolate reductase (DHFR), an essential enzyme for the survival of P. falciparum. Kinetic studies have shown that these compounds bind effectively to the active site of DHFR with low nanomolar Ki values .

Case Studies

In a recent study focusing on the synthesis and evaluation of triazine derivatives for their antimalarial properties, it was identified that specific substitutions on the phenyl rings enhance binding affinity and biological activity against resistant strains .

Another significant finding involved the evaluation of these compounds as potential adenosine receptor modulators. Some derivatives demonstrated promising selectivity towards adenosine receptors implicated in tumor growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Methoxyphenyl Substituents

6-Chloro-N,N'-bis(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine

- 6-Chloro-N,N'-bis(2,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine CAS No.: 333326-28-6 . Key Difference: Methoxy groups at 2,4-positions, creating a less symmetrical structure.

Chlorotriazine Herbicides

- Simazine (6-Chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) Molecular Formula: C₇H₁₂ClN₅; Molecular Weight: 201.66 g/mol . Application: Pre-emergence herbicide for broadleaf weeds . Key Difference: Diethylamino groups instead of methoxyphenyl substituents. Impact: Lower molecular weight and higher water solubility (3.5 mg/L at 20°C) facilitate soil mobility and herbicidal activity .

- Propazine (6-Chloro-N,N'-bis(1-methylethyl)-1,3,5-triazine-2,4-diamine) CAS No.: 139-40-2 . Application: Selective herbicide for sorghum crops . Key Difference: Isopropyl groups replace methoxyphenyl substituents.

Atrazine (6-Chloro-N-ethyl-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine)

Other Derivatives

- 6-Chloro-N,N'-bis(5-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine CAS No.: 364744-50-3 . Key Difference: 5-Chloro-2-methylphenyl groups introduce halogenation and methyl steric effects.

6-Chloro-N,N'-bis(3-methoxypropyl)-1,3,5-triazine-2,4-diamine

Comparative Data Table

Key Findings

Substituent Effects: Methoxyphenyl vs. Alkyl Groups: Methoxyphenyl derivatives (e.g., 3,4-dimethoxy) exhibit higher molecular weights and steric hindrance, likely reducing soil mobility compared to alkyl-substituted herbicides like simazine and propazine .

Environmental Fate :

- Bulky methoxyphenyl groups may reduce biodegradability, increasing environmental persistence compared to simazine and atrazine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.